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Compound of Interest

Compound Name:
Benzoic acid, 4-(3-

methylphenoxy)-, methyl ester

CAS No.: 78303-11-4

Cat. No.: B12120900

Get Quote

Executive Summary & Compound Profile
Methyl 4-(3-methylphenoxy)benzoate (hereafter M-3MPB) is a lipophilic ester derivative of 4-(3-

methylphenoxy)benzoic acid. While structurally related to the diphenyl ether class of herbicides

(e.g., Bifenox), M-3MPB lacks the critical nitro- and halo-substituents required for potent

protoporphyrinogen oxidase (PPO) inhibition. Instead, its biological utility lies primarily in

medicinal chemistry as a prodrug scaffold and lipophilic probe for anti-inflammatory and anti-

allergic pathways.

This guide evaluates M-3MPB against its active metabolite (the free acid) and functional

analogs, highlighting its role in modulating arachidonic acid signaling and nuclear receptor

interactions.
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Property Specification

Systematic Name Methyl 4-(3-methylphenoxy)benzoate

Common Code M-3MPB

CAS (Acid) 62507-85-1 (Acid precursor)

Molecular Formula C₁₅H₁₄O₃

Molecular Weight 242.27 g/mol

Core Scaffold Diaryl ether (Phenoxybenzoate)

Key Substituent meta-Methyl group on the phenoxy ring

Primary Utility
Anti-inflammatory prodrug, SAR model for diaryl

ethers

Mechanism of Action & Biological Logic
The biological activity of M-3MPB is governed by a bioactivation mechanism. The methyl ester

moiety masks the polar carboxylate, significantly enhancing cellular permeability (logP

increase). Once intracellular, carboxylesterases hydrolyze M-3MPB to its active form, 4-(3-

methylphenoxy)benzoic acid.

Primary Pathway: Modulation of Inflammatory Mediators
The free acid form has been identified as a versatile small molecule with potential in treating

inflammatory and allergic diseases [1]. Its mechanism involves the interference with the

arachidonic acid cascade:

COX Inhibition (Putative): Structurally analogous to fenamates and fenoprofen, the

phenoxybenzoate core can dock into the cyclooxygenase (COX) active site, though with

different binding kinetics due to the benzoate rigidity compared to phenylacetic acids.

5-LOX/Leukotriene Suppression: The lipophilic diaryl ether scaffold is a known

pharmacophore for 5-lipoxygenase (5-LOX) inhibitors, reducing the synthesis of pro-

inflammatory leukotrienes (e.g., LTB4).
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Secondary Pathway: Nuclear Receptor Modulation
(PPAR/RXR)
M-3MPB mimics the hydrophobic tail of Retinoids and Peroxisome Proliferator-Activated

Receptors (PPAR) agonists.

PPARα/γ Agonism: The 3-methylphenoxy tail provides hydrophobic bulk necessary for

ligand-binding domain (LBD) stabilization, similar to the fibrate class, promoting anti-

inflammatory gene expression.

Structural Contrast: Herbicidal Inactivity
Unlike Bifenox (Methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate), M-3MPB lacks the 2-nitro and

poly-halo groups.

Result: Minimal affinity for plant PPO enzymes.

Significance: High selectivity for mammalian targets over plant enzymes, making it a safe

scaffold for drug development without phytotoxic off-target effects.

Comparative Performance Analysis
The following table contrasts M-3MPB with its direct metabolite and key market analogs.

Table 1: Comparative Biological & Physicochemical
Profile
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Compound Role/Class
cLogP
(Est.)

Cell
Permeabilit
y

Active
Target

Primary
Application

M-3MPB
Prodrug /

Probe
~4.2 High

Inactive

(requires

hydrolysis)

Cellular

assays, In

vivo delivery

4-(3-

Methylpheno

xy)benzoic

Acid

Active

Metabolite
~2.5

Low/Moderat

e

COX / 5-LOX

/ PPAR

Target

binding

assays

(Enzymatic)

Fenoprofen
NSAID

Standard
~3.1 Moderate

COX-1 /

COX-2

Pain &

Inflammation

control

Bifenox Herbicide ~4.5 High
Plant PPO

(Chloroplast)

Weed control

(inactive in

mammals)

Adapalene Retinoid ~8.0 Very High RAR / RXR

Dermatologic

al

(Acne/Psoria

sis)

Key Insight: M-3MPB exhibits superior cellular uptake compared to its acid form, making it the

preferred reagent for in vitro cell-based assays (e.g., PBMC cytokine release), whereas the

acid form is required for cell-free enzymatic assays.

Visualization: Bioactivation & Signaling Pathway
The following diagram illustrates the conversion of M-3MPB to its active acid and its

subsequent dual-action modulation of inflammatory pathways.
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Caption: M-3MPB acts as a lipophilic prodrug, hydrolyzing intracellularly to inhibit COX/LOX

enzymes and activate PPAR receptors.

Experimental Protocols
To validate the activity of M-3MPB, the following protocols are recommended. These ensure

differentiation between the prodrug activity (cellular) and the metabolite activity (enzymatic).

Protocol A: Enzymatic Hydrolysis & Bioactivation
Verification
Objective: Confirm M-3MPB is converted to 4-(3-methylphenoxy)benzoic acid in biological

media.

Preparation: Dissolve M-3MPB (10 mM) in DMSO.

Incubation: Add 1 µL of stock to 999 µL of Rat Liver Microsomes (RLM) or Human Plasma

(final conc. 10 µM).

Time-Course: Incubate at 37°C. Aliquot samples at 0, 15, 30, and 60 min.

Quenching: Add 3 volumes of ice-cold Acetonitrile (ACN) containing internal standard (e.g.,

Warfarin). Centrifuge at 10,000 x g for 10 min.

Analysis: Analyze supernatant via LC-MS/MS.
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Monitor: Depletion of Parent (M-3MPB, m/z 243 → fragment) and Appearance of

Metabolite (Acid, m/z 227 → fragment).

Success Criteria: >50% conversion within 60 minutes indicates successful prodrug

activation.

Protocol B: Cellular Anti-inflammatory Assay (LPS-
induced TNF-α)
Objective: Assess the efficacy of M-3MPB in suppressing cytokine release in immune cells.

Cell Line: THP-1 (Human Monocytic Cell Line) or RAW 264.7 (Murine Macrophages).

Seeding: Plate cells at 1 x 10⁵ cells/well in 96-well plates. Differentiate THP-1 with PMA (100

nM) for 24h.

Treatment:

Pre-treat cells with M-3MPB (0.1, 1, 10, 50 µM) for 1 hour.

Include Dexamethasone (1 µM) as a positive control.

Include Vehicle (0.1% DMSO) as negative control.

Induction: Stimulate with LPS (Lipopolysaccharide, 1 µg/mL) for 6–24 hours.

Readout: Collect supernatant. Quantify TNF-α or IL-6 using ELISA.

Data Analysis: Calculate IC₅₀.

Note: M-3MPB should show dose-dependent inhibition. If inactive, check esterase

expression in the cell line (Protocol A).

Synthesis & Purity Standards
For researchers synthesizing M-3MPB for testing, high purity is critical to avoid false positives

from phenol contaminants.
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Reaction: Esterification of 4-(3-methylphenoxy)benzoic acid with Methanol/H₂SO₄ (Reflux,

4h).

Purification: Silica gel chromatography (Hexane:EtOAc 9:1).

QC Requirement:

HPLC Purity: >98% (254 nm).

Free Acid Content: <0.5% (Critical: Free acid presence alters cell permeability data).

Phenol Content: <0.1% (3-cresol is toxic and must be removed).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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